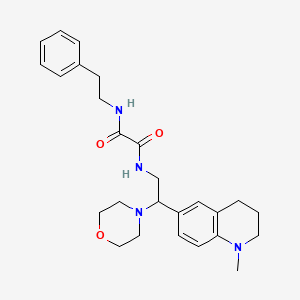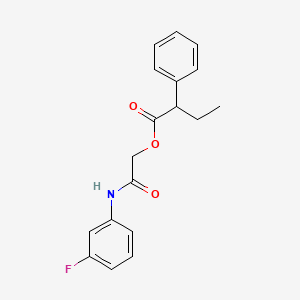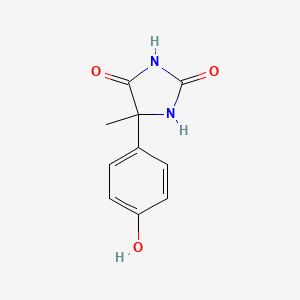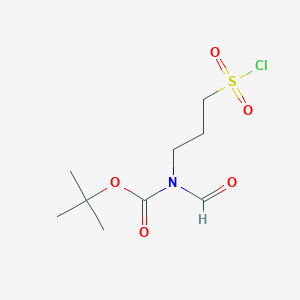
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a tetrahydroquinoline group, a morpholino group, and a phenethyl group, all connected by an oxalamide linker . Tetrahydroquinolines are a class of compounds that are part of many biologically active molecules, including some drugs . Morpholino groups are often used in antisense oligomers to modify gene expression . Phenethyl groups are common in biologically active molecules as well .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline and morpholino moieties, followed by the introduction of the oxalamide linker . Without specific literature or patents, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a morpholino ring, and a phenethyl group . The oxalamide linker would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide groups in the oxalamide linker could potentially undergo hydrolysis or participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxalamide linker could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Synthetic Methodologies : The synthesis of tetrahydroisoquinoline derivatives, closely related to the compound of interest, has been explored through various methodologies. For example, Shao Ying-lu (2007) discussed a simplified method to prepare 1-methyl-1,2,3,4-tetrahydroisoquinoline, emphasizing the use of cheaper materials and the reduction of by-products (Shao Ying-lu, 2007).
Pharmacological Potential : Research on the pharmacological characterization of 8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline (Dinapsoline) revealed its significant affinity at rat striatal D1 receptors, indicating potential applications in neurological studies and drug development (Ghosh et al., 1996).
Chemical Transformations and Biological Evaluation
Chemical Transformations : Clarke et al. (1983) reported on the use of aminomethylene phthalides for synthesizing phthalideisoquinoline alkaloids, highlighting the versatility of tetrahydroisoquinoline compounds in chemical synthesis and the potential for creating various biologically active derivatives (Clarke et al., 1983).
Biological Evaluation : Studies on tetrahydroisoquinolines also include the exploration of their biological effects, such as the evaluation of isomeric derivatives as dopamine D-1 antagonists, indicating their relevance in neuropharmacology and potential therapeutic applications (Riggs et al., 1987).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-29-13-5-8-21-18-22(9-10-23(21)29)24(30-14-16-33-17-15-30)19-28-26(32)25(31)27-12-11-20-6-3-2-4-7-20/h2-4,6-7,9-10,18,24H,5,8,11-17,19H2,1H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVSLRHSWYLUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-phenethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2884928.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2884931.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)


